4-Bromo-2-cyclopropyl-1H-imidazole
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Overview
Description
4-Bromo-2-cyclopropyl-1H-imidazole is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis
- A study by Bellina et al. (2007) presents an efficient method to synthesize 4(5)-aryl-1H-imidazoles, including derivatives of 4-Bromo-1H-imidazole, using a palladium-catalyzed arylation reaction. This method is significant for the preparation of complex organic compounds (Bellina, Cauteruccio, & Rossi, 2007).
Anticancer Potential
- Noolvi et al. (2011) explored the anticancer properties of 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives. Among these, a bromo-substituted compound showed significant selectivity toward leukemic cancer cell lines, indicating potential for cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Application in Marine Alkaloid Synthesis
- Ando and Terashima (2010) developed a novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives, essential for the efficient synthesis of marine alkaloids. This method is crucial for producing biologically interesting compounds like oroidin and hymenidin (Ando & Terashima, 2010).
Synthesis of Imidazolones
- Gong et al. (2010) developed a copper-catalyzed approach for synthesizing 2,4-disubstituted imidazolones. These derivatives have biological and pharmaceutical significance, highlighting the versatility of imidazole compounds (Gong, Yang, Liu, Jiang, Zhao, & Fu, 2010).
Continuous Production for Medicinal Compounds
- Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis for 1H-4-substituted imidazoles. This method is key for producing NS5A inhibitors, such as Daclatasvir, used in medical treatments (Carneiro, Gutmann, Souza, & Kappe, 2015).
Antimicrobial Applications
- Narwal et al. (2012) synthesized novel imidazoles demonstrating potent antimicrobial activities. These findings underscore the relevance of imidazole derivatives in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Safety and Hazards
The safety data sheet for a related compound, “4-Bromo-1H-imidazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions for “4-Bromo-2-cyclopropyl-1H-imidazole” could involve further exploration of its potential applications in drug development.
Mechanism of Action
Target of Action
Imidazoles, in general, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals , and other fields due to their versatile and utility properties .
Mode of Action
Imidazoles are known to participate in many important biochemical reactions . They can act as a “biological catalyst” or “biological ligand” due to their good physiological activity .
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Imidazoles are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazoles are known to show a broad range of chemical and biological properties . They have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The reaction conditions for the synthesis of imidazoles are generally mild enough for the inclusion of a variety of functional groups . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFHKTLGXJYMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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